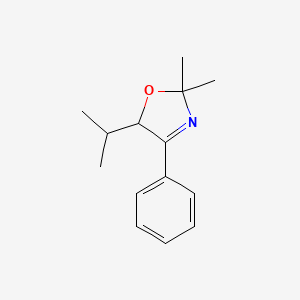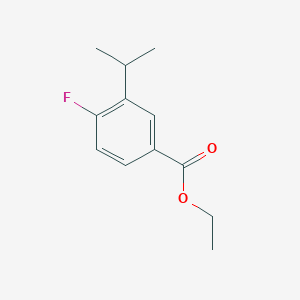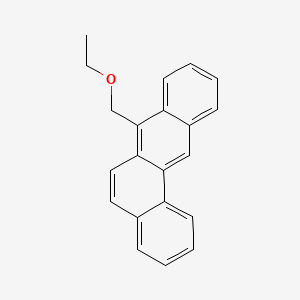
BENZ(a)ANTHRACENE, 7-(ETHOXYMETHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Ethoxymethyl)benz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene ringsIt is a derivative of benz[a]anthracene, which is produced from the incomplete combustion of carbon-containing fuels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethoxymethyl)benz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene reacts with ethoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of 7-(Ethoxymethyl)benz[a]anthracene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(Ethoxymethyl)benz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benz[a]anthracene derivatives, quinones, and dihydro compounds .
Scientific Research Applications
7-(Ethoxymethyl)benz[a]anthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of PAH behavior.
Biology: Research on its interactions with biological systems helps in understanding the effects of PAHs on living organisms.
Medicine: Studies focus on its potential carcinogenic properties and its role in cancer research.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 7-(Ethoxymethyl)benz[a]anthracene involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz[a]anthracene: A well-studied carcinogen used in cancer research.
7-Methylbenz[a]anthracene: Another derivative with similar properties.
Uniqueness
7-(Ethoxymethyl)benz[a]anthracene is unique due to the presence of the ethoxymethyl group, which influences its chemical reactivity and biological interactions. This modification can alter its solubility, stability, and ability to interact with biological molecules, making it a valuable compound for specific research applications .
Properties
CAS No. |
63019-29-4 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
7-(ethoxymethyl)benzo[a]anthracene |
InChI |
InChI=1S/C21H18O/c1-2-22-14-21-18-10-6-4-8-16(18)13-20-17-9-5-3-7-15(17)11-12-19(20)21/h3-13H,2,14H2,1H3 |
InChI Key |
ASMAJOAIHOKWTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


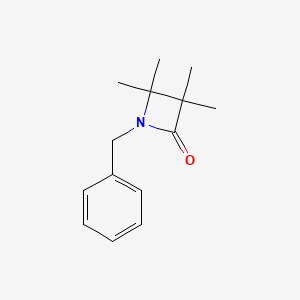
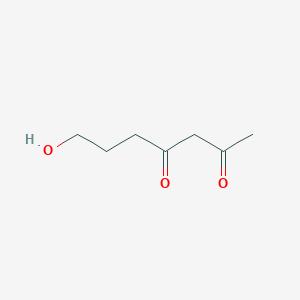
![1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol](/img/structure/B13807049.png)


![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B13807063.png)


![Ethanol, 2-[(5-amino-2,4-dimethylphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13807074.png)
![(2S,3R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13807077.png)
![N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B13807082.png)
![2-[{4-[(e)-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]-n,n,n-trimethylethanaminium chloride](/img/structure/B13807087.png)
